N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic organic compound with complex structural properties
Properties
IUPAC Name |
N-methyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-12-8-17-20(11-6-4-3-5-7-11)14(12)15(22)19(18-10)9-13(21)16-2/h3-8H,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMUQULTRFASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is synthesized through multi-step organic reactions. The primary method involves the cyclization of N-methyl-4-(2-bromoacetyl)-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide with hydrazine hydrate under reflux conditions, leading to the formation of the pyrazolopyridazinone structure.
Industrial Production Methods
Scaling up to industrial production, the process involves optimized reaction conditions to ensure high yield and purity. Techniques like crystallization and chromatography are commonly employed for purification, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide undergoes oxidation in the presence of strong oxidizing agents, producing various oxidized derivatives.
Reduction: : It can be reduced using hydride donors to form reduced pyrazolopyridazinone derivatives.
Substitution: : The compound participates in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Halogenating agents and strong bases like sodium hydride.
Major Products
Oxidized derivatives, such as hydroxy and keto forms.
Reduced derivatives, leading to modified pyrazolopyridazinone structures.
Substituted products, where the acetamide group is replaced with various nucleophiles.
Scientific Research Applications
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical catalysts.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. It modulates biochemical pathways, influencing processes like cell signaling and metabolism. Its unique structural framework allows specific binding and activity, enhancing its functional relevance.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide
1-phenyl-3-methyl-1H-pyrazolo[3,4-d]pyridazine-7-one
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7(6H)-one
Highlighting Uniqueness
While similar compounds share structural features, N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide stands out due to its distinct acetamide group, influencing its chemical reactivity and biological activity. This uniqueness enhances its versatility in scientific applications.
Biological Activity
N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound belonging to the pyrazolo-pyridazine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 320.38 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is essential for its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities of this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : It is believed to induce apoptosis and inhibit cell proliferation through multiple pathways.
Cytotoxicity Studies
Several studies have evaluated the cytotoxicity of this compound against different cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | |
| A549 (Lung Cancer) | 26 | |
| HepG2 (Liver Cancer) | 14.31 | |
| NCI-H460 (Lung Cancer) | 8.55 |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Study 1: MCF7 Cell Line
In a study by Bouabdallah et al., N-methyl derivatives were tested against the MCF7 cell line. The compound demonstrated an IC50 value of 3.79 µM, indicating potent cytotoxicity. The study concluded that the pyrazolo-pyridazine scaffold is crucial for enhancing anticancer activity .
Study 2: A549 Cell Line
Another investigation focused on the A549 lung cancer cell line, where the compound showed an IC50 value of 26 µM. This study highlighted its potential as a therapeutic agent for lung cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
